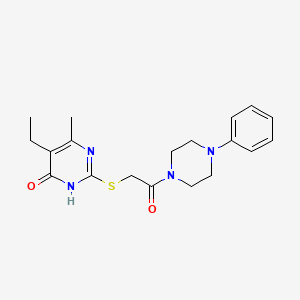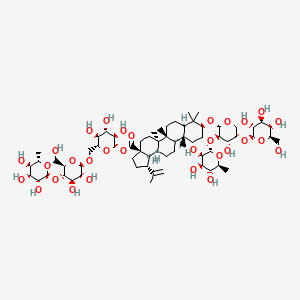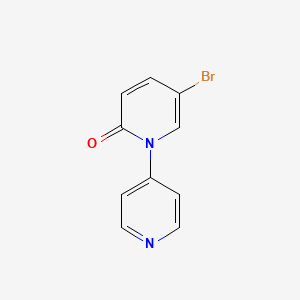![molecular formula C20H20N2O4S B2565867 Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1207054-29-2](/img/structure/B2565867.png)
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A series of compounds based on this scaffold showed activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016).
Neuroprotective Activity
A study on antioxidant 8-alkylamino-1,4-benzoxazines highlighted their neuroprotective properties. These compounds prevented ATP level falls caused by hypoxia in astrocytes and were effective in protecting against lesions in a model of brain damage, suggesting their potential utility in treating conditions like cerebral palsy (Largeron et al., 2001).
Fluorescent Logic Gates
Research into solvent-polarity reconfigurable fluorescent logic gates based on 4-piperazino-N-aryl-1,8-naphthalimide crown ethers demonstrates the potential for such molecules in probing cellular microenvironments. These compounds can switch between different logic operations based on solvent polarity, offering tools for cellular and molecular analysis (Gauci & Magri, 2022).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols indicate the potential for structurally related compounds in antimicrobial applications. Certain compounds demonstrated significant activity against Mycobacterium tuberculosis and multidrug-resistant strains, showing the relevance of this chemical scaffold for developing new antimicrobials (Bisht et al., 2010).
properties
IUPAC Name |
[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-19(13-3-4-16-17(10-13)26-12-25-16)21-5-7-22(8-6-21)20(24)15-11-14(15)18-2-1-9-27-18/h1-4,9-10,14-15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCPHFLKCMRUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2565787.png)
![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2565788.png)




![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)
![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)


![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)
